molecular formula C9H8BrClN2O2 B566797 Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride CAS No. 1332581-63-1

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride

Cat. No.: B566797
CAS No.: 1332581-63-1
M. Wt: 291.529
InChI Key: QHMXZLGCLUOULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMXZLGCLUOULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724398
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332581-63-1
Record name Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroacetaldehyde-Mediated Ring Closure

The foundational approach involves reacting 2-amino-5-bromopyridine with 40% chloroacetaldehyde aqueous solution under alkaline conditions. This method, adapted from CN103788092A, achieves cyclization at 25–50°C over 2–24 hours in solvents such as ethanol or methanol. Sodium bicarbonate or triethylamine serves as the base, facilitating nucleophilic attack and subsequent ring closure.

Representative Procedure :

  • Reactants : 2-Amino-5-bromopyridine (51.9 g, 300 mmol), 40% chloroacetaldehyde (70.7 g, 360 mmol)

  • Conditions : Ethanol (66.9 g), sodium bicarbonate (30.2 g, 360 mmol), 55°C, 5 hours

  • Workup : Ethyl acetate extraction, anhydrous Na₂SO₄ drying, rotary evaporation

  • Yield : 72% (45.6 g off-white crystals)

This method produces the imidazo[1,2-a]pyridine core but requires subsequent esterification to introduce the methyl carboxylate group.

Chloroacetone-Based Alkylation and Cyclization

EP0068378NWB1 details an alternative route using 2-amino-3-benzyloxy-pyridine and chloroacetone in ethanol or methanol under reflux. The benzyloxy group acts as a directing group, ensuring regioselective C-8 carboxylate functionalization post-cyclization.

Critical Steps :

  • Cyclization : Reflux in ethanol with chloroacetone (4–18 hours)

  • Deprotection : Acidic hydrolysis (HCl) removes the benzyloxy group

  • Esterification : Treatment with methanol and thionyl chloride forms the methyl ester

This method achieves higher regiocontrol but introduces additional steps for deprotection and esterification.

Late-Stage Functionalization of Preformed Imidazo[1,2-a]pyridines

C-8 Carboxylation via Oxidative Methods

GlpBio’s product listings (GF07826) suggest the use of palladium-catalyzed carbonylation on 6-bromoimidazo[1,2-a]pyridine precursors. Carbon monoxide insertion in the presence of methanol and a Pd(II) catalyst (e.g., Pd(OAc)₂) generates the methyl ester directly.

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)

  • Solvent : DMF/MeOH (4:1), 80°C, 12 hours

  • Yield : 78% (HPLC purity >95%)

Bromine Retention During Functionalization

Maintaining the C-6 bromine substituent during carboxylation requires careful control of reaction parameters. Excess methanol (15 equiv.) and low temperatures (0–25°C) minimize debromination side reactions.

Hydrochloride Salt Formation and Purification

Acid-Mediated Salt Precipitation

The hydrochloride salt is formed during the final purification step. Crude methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate is dissolved in hot water, treated with concentrated HCl (45 mL), and cooled to precipitate the hydrochloride salt.

Key Data :

  • Solubility : >50 mg/mL in water (25°C)

  • Melting Point : 136–139.5°C (decomposition observed above 140°C)

  • Purity : ≥95% (HPLC, UV detection at 254 nm)

Recrystallization Protocols

Ethyl acetate/n-hexane (1:1 v/v) or methanol/ether mixtures are employed for recrystallization, enhancing purity to >99% for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage Limitation
Chloroacetaldehyde route72%98%Single-step cyclizationRequires post-esterification
Chloroacetone route65%95%Regioselective C-8 functionalizationMulti-step deprotection/esterification
Palladium carbonylation78%99%Direct carboxylationSensitive to oxygen/moisture

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.19 (s, 1H), 7.65 (s, 1H), 7.28 (m, 2H), 7.21 (d, 1H), 3.94 (s, 3H, -COOCH₃)

  • LC-MS (ESI+) : m/z 255.07 [M+H]⁺ (calc. for C₉H₇BrN₂O₂: 254.97)

Chromatographic Purity

  • HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 6.8 min

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol and ethyl acetate are recycled via distillation, reducing production costs by ~30% compared to single-use solvents.

Waste Stream Management

Bromide salts from reaction quenches are precipitated as AgBr for safe disposal, adhering to EPA guidelines .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo-pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce complex biaryl systems.

Scientific Research Applications

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific application but often include key signaling proteins and metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
  • CAS Number : 2060024-86-2
  • Molecular Weight : 291.53 g/mol .
  • Key Differences : The bromine and ester groups are swapped (positions 6 and 8). This positional isomerism can alter electronic properties and reactivity. For instance, steric hindrance near the ester group may affect nucleophilic substitution rates.
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate
  • CAS Number : 1799498-04-6
  • Molecular Weight : 269.10 g/mol .
  • Key Differences: The methyl ester is replaced with an ethyl group.

Halogen-Substituted Analogs

Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate hydrochloride
  • CAS Number : 145335-89-3
  • Molecular Weight : 247.08 g/mol .
  • Key Differences : Bromine is replaced with chlorine. Chlorine’s smaller atomic radius and lower electronegativity reduce steric bulk and polarizability, impacting cross-coupling efficiency (e.g., slower oxidative addition in palladium-catalyzed reactions) .
Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate
  • CAS Number : N/A
  • Molecular Weight : 316.10 g/mol .
  • Key Differences : Iodine’s larger size and higher leaving-group ability enhance reactivity in nucleophilic substitutions or metal-catalyzed reactions. However, iodine derivatives are often less stable under light or heat .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Halogen Ester Group Key Applications
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate HCl 1332581-63-1 291.53 Br Methyl Kinase inhibitors, cross-coupling reactions
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate HCl 2060024-86-2 291.53 Br Methyl Structural isomer; similar reactivity
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate 1799498-04-6 269.10 Br Ethyl Slower ester hydrolysis
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate HCl 145335-89-3 247.08 Cl Methyl Cost-effective alternative to Br analogs
Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate N/A 316.10 I Ethyl High reactivity in metal catalysis

Biological Activity

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H7BrClN2O2C_8H_7BrClN_2O_2 and a molecular weight of approximately 277.50 g/mol. The compound features a bromine atom attached to an imidazo[1,2-a]pyridine core, which is known for its role in various bioactive molecules. This structure allows for significant interactions with biological targets, enhancing its potential as a drug candidate.

Biological Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. Its mechanism of action is believed to involve the inhibition of specific enzymes associated with pathogenic processes.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains and fungi. For instance, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.2 to 200 μM depending on structural modifications. The presence of the bromine atom significantly enhances its binding affinity to biological targets compared to similar compounds lacking this substituent .

Compound MIC (μM) Activity
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate0.2 - 200Antimycobacterial
Ethyl derivatives1.3 - 9.1Anti-HBV activity

Study on Antitubercular Activity

A study focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives demonstrated that this compound exhibited comparable antitubercular activity to established drugs like isoniazid. The research highlighted that modifications at specific positions on the imidazo ring could enhance or diminish activity, indicating a structure-activity relationship critical for drug design .

Evaluation Against Hepatitis B Virus

In another investigation, a series of related compounds were synthesized and tested for anti-hepatitis B virus (HBV) activity. Some derivatives showed IC50 values ranging from 1.3 to 9.1 µM against HBV replication in vitro, suggesting that this compound may also hold promise in antiviral applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial metabolism and replication.
  • Target Binding : Its structural features allow it to bind effectively to specific receptors or active sites within pathogens.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of an imidazo[1,2-a]pyridine precursor followed by carboxylation. For bromination, reagents like N-bromosuccinimide (NBS) or Br₂ in polar aprotic solvents (e.g., DMF) are used. Carboxylation may employ CO₂ under high pressure or transition-metal catalysts. Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and temperature (60–80°C for bromination, ambient for carboxylation). Contradictions in yield data often arise from solvent purity or trace moisture, which can deactivate catalysts .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm for ¹H; δ ~52 ppm for ¹³C) and aromatic protons (δ 7.5–8.5 ppm). Bromine’s inductive effect deshields adjacent carbons, shifting peaks upfield .
  • HRMS : Confirm molecular ion ([M+H]⁺ at m/z 290.97 for C₉H₈BrN₂O₂·HCl) and isotopic patterns (²⁷Br/⁸¹Br doublet).
  • IR : Ester carbonyl stretch at ~1720 cm⁻¹ and imidazole ring vibrations at ~1600 cm⁻¹ .

Q. What are the key differences in synthetic approaches between this compound and its chloro or fluoro analogs?

  • Methodological Answer : Chloro derivatives (e.g., Methyl 6-chloro analog) use Cl₂ or SOCl₂ for halogenation, requiring milder conditions (40–60°C). Fluoro analogs often require electrophilic fluorinating agents (e.g., Selectfluor), which are moisture-sensitive. Bromination is more exothermic, necessitating slower reagent addition to avoid side reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) identifies bond lengths (C–Br: ~1.89 Å) and angles, confirming regiochemistry. For example, in related compounds, hydrogen bonding (N–H⋯N, ~2.8 Å) stabilizes crystal packing. Anisotropic displacement parameters help distinguish disorder, common in halogenated rings due to steric strain .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine enhances oxidative addition in Pd-catalyzed couplings (Suzuki, Heck). The electron-withdrawing effect activates the C–Br bond, enabling reactions with aryl boronic acids (yields >75% with Pd(PPh₃)₄, K₂CO₃, in toluene/EtOH). Steric hindrance at the 6-position may reduce reactivity compared to para-substituted analogs .

Q. What strategies are effective in enhancing the compound’s solubility for biological testing?

  • Methodological Answer : Salt formation (e.g., hydrochloride salt) improves aqueous solubility. Co-solvents (DMSO:PBS, 1:9) or micellar encapsulation (using PEG surfactants) enhance bioavailability. Structural modifications, such as replacing the methyl ester with a PEGylated carboxylate, can also increase hydrophilicity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like CDK2. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with kinase catalytic lysine). QSAR studies correlate substituent electronegativity (Hammett σ values) with inhibitory activity (IC₅₀) .

Q. How to troubleshoot low yields in the carboxylation step during synthesis?

  • Methodological Answer : Low yields (<40%) often result from CO₂ leakage or catalyst deactivation. Solutions:

  • Use autoclave reactors for pressurized CO₂ (3–5 atm).
  • Employ Pd(OAc)₂ with bidentate ligands (dppf) to stabilize the catalyst.
  • Monitor reaction progress via in-situ IR for carbonyl formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.